

2,4-Dimethyl-6-nitroaniline safety data sheet and handling precautions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dimethyl-6-nitroaniline

Cat. No.: B108702

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **2,4-Dimethyl-6-nitroaniline** for Research and Development Professionals

Introduction: A Proactive Approach to Chemical Safety

2,4-Dimethyl-6-nitroaniline (CAS No. 1635-84-3), an aromatic amine, serves as a valuable intermediate in the synthesis of various dyes and pigments.^{[1][2]} Its utility in research and development, however, is matched by a significant hazard profile that demands a comprehensive and proactive safety strategy. This guide moves beyond mere compliance, offering a technical framework for researchers, scientists, and drug development professionals to understand the causality behind safety protocols. By integrating risk assessment, engineering controls, and robust standard operating procedures, we can ensure that the scientific potential of this compound is explored without compromising the health and safety of laboratory personnel.

Section 1: Compound Profile and Hazard Identification

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. This section outlines the key physical, chemical, and hazardous characteristics of **2,4-Dimethyl-6-nitroaniline**.

Physical and Chemical Properties

The compound is typically encountered as a solid, crystalline powder, ranging in color from yellow to orange-red.[2][3] Its physical state as a dust-forming solid is a critical consideration for handling, as it increases the risk of aerosolization and subsequent inhalation.

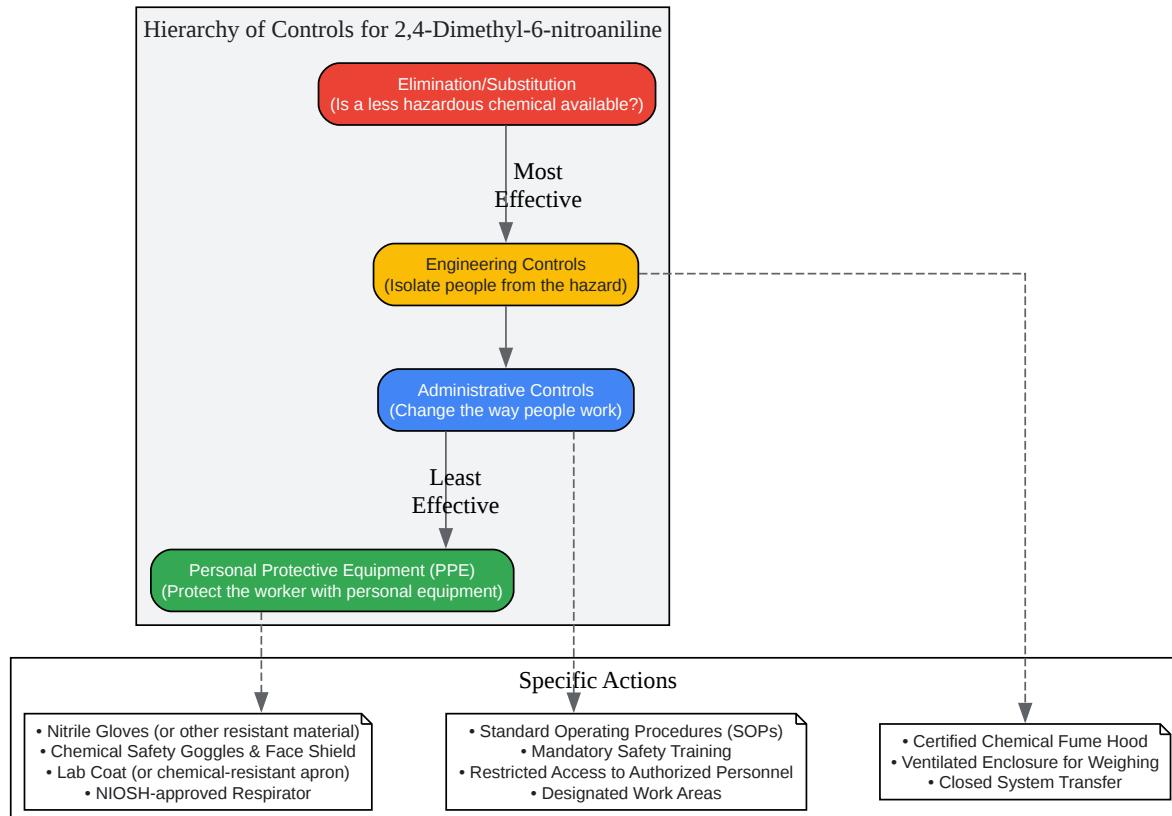
Property	Value	Source(s)
Chemical Formula	C ₈ H ₁₀ N ₂ O ₂	[2][4]
Molecular Weight	166.18 g/mol	[1][4]
Appearance	Solid, crystal, powder	[1][3]
Melting Point	64 - 73 °C (147.2 - 163.4 °F)	[1][5]
Boiling Point	284 °C (543.2 °F)	[5]
Solubility in Water	Insoluble	[3][6]
Octanol/Water Partition Coefficient (log Pow)	1.85	[5]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. **2,4-Dimethyl-6-nitroaniline** is classified as a substance with significant acute and chronic health risks.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 3 / 4	H301/H302: Toxic / Harmful if swallowed
Acute Toxicity, Dermal	Category 3 / 4	H311/H312: Toxic / Harmful in contact with skin
Acute Toxicity, Inhalation	Category 3 / 4	H331/H332: Toxic / Harmful if inhaled
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure)	Category 2	H373: May cause damage to organs (Blood) through prolonged or repeated exposure
Hazardous to the Aquatic Environment (Chronic)	Category 3	H412: Harmful to aquatic life with long lasting effects

(Note: Classification may vary slightly between suppliers. The most protective classification should be adopted.)([1](#))([5](#))([7](#))


Section 2: Toxicological Profile and Routes of Exposure

The primary danger of **2,4-Dimethyl-6-nitroaniline** lies in its high acute toxicity via all major routes of exposure: inhalation, dermal contact, and ingestion.[\[3\]](#)[\[5\]](#) Prolonged or repeated exposure presents a chronic hazard, with the potential for organ damage, specifically targeting the blood.[\[5\]](#)[\[8\]](#) Symptoms of exposure can include headache, dizziness, nausea, confusion, and cyanosis (blue coloration of the skin), which is indicative of methemoglobinemia—a condition where the blood's ability to carry oxygen is dangerously reduced.[\[9\]](#)

- Inhalation: As a fine powder, the dust can be easily inhaled, leading to rapid systemic toxicity and respiratory irritation.[7][10]
- Dermal Contact: The substance is toxic when absorbed through the skin.[5][10]
Contaminated clothing must be removed immediately to prevent continued absorption.
- Ingestion: Accidental ingestion is highly toxic and constitutes a medical emergency.[5][11]
- Eye Contact: Direct contact will cause serious irritation.[7][10]

Section 3: Risk Mitigation and the Hierarchy of Controls

A systematic approach to managing the risks associated with **2,4-Dimethyl-6-nitroaniline** is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

[Click to download full resolution via product page](#)

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls

The primary method for controlling exposure is to physically isolate the chemical from the researcher.

- Chemical Fume Hood: All handling of **2,4-Dimethyl-6-nitroaniline** solid and its solutions must be performed inside a certified chemical fume hood.
- Ventilation: Use only in a well-ventilated area.^[5] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.^[12]

Administrative Controls

These controls involve establishing safe work practices and procedures.

- Designated Areas: Clearly demarcate areas where this chemical is stored and handled.
- Training: All personnel must receive training on the specific hazards and handling procedures for this compound before beginning work.
- Hygiene Practices: Do not eat, drink, or smoke in the laboratory.^[5] Wash hands and face thoroughly after handling the substance.^[5] Immediately change any contaminated clothing.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Protection Type	Specification	Rationale
Hand Protection	Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use.	Prevents dermal absorption, a primary route of toxic exposure.
Eye/Face Protection	Chemical safety goggles and/or a full-face shield.	Protects against dust particles and splashes causing serious eye irritation.[6][8]
Skin/Body Protection	Lab coat, closed-toe shoes. Consider a chemical-resistant apron for larger quantities.	Prevents accidental skin contact and contamination of personal clothing.[6]
Respiratory Protection	A NIOSH-approved particulate respirator (e.g., N95) or higher is required if dust cannot be controlled by engineering means.	Prevents inhalation of toxic dust, a primary route of exposure.[1][8]

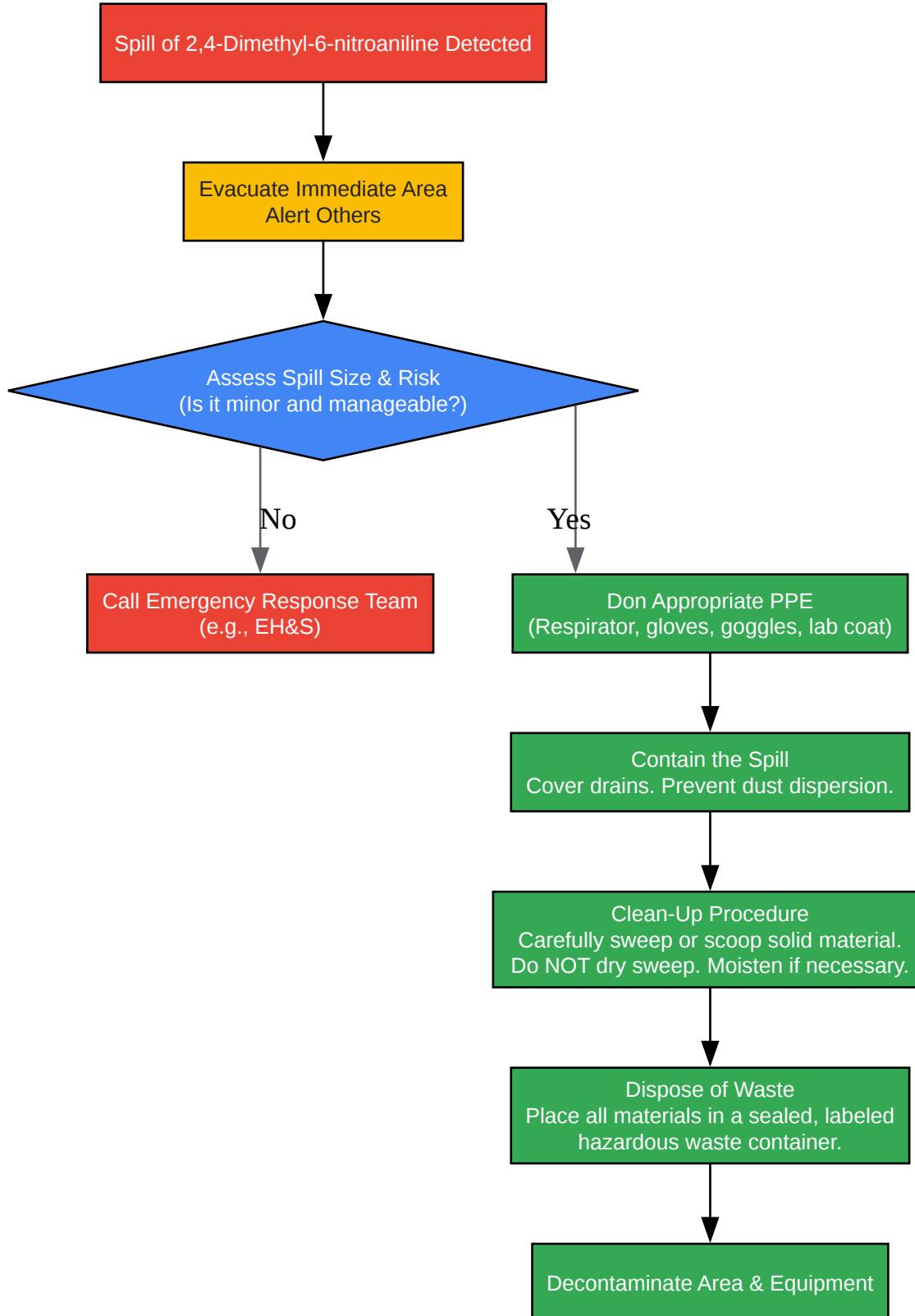
Section 4: Standard Operating Procedure (SOP) for Weighing and Dissolving

This protocol provides a self-validating system for safely handling the compound during a common laboratory task.

1. Preparation: 1.1. Verify that the chemical fume hood has a current certification and is functioning correctly. 1.2. Don all required PPE as specified in Section 3.3. 1.3. Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper. 1.4. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, waste container) inside the fume hood.
2. Weighing: 2.1. Place a tared weigh boat on the analytical balance inside the fume hood or in a ventilated balance enclosure. 2.2. Carefully transfer the desired amount of **2,4-Dimethyl-6-nitroaniline** from the stock container to the weigh boat. Minimize dust generation by avoiding rapid movements. 2.3. Securely close the stock container immediately after dispensing.

3. Dissolution: 3.1. Carefully add the weighed solid to the designated glassware containing the solvent. 3.2. Use a small amount of solvent to rinse the weigh boat, adding the rinse to the glassware to ensure a complete transfer.

4. Post-Procedure & Decontamination: 4.1. Place all disposable items (weigh boat, bench paper, contaminated wipes) into a designated, sealed hazardous waste bag inside the fume hood. 4.2. Wipe down the spatula and the work surface with an appropriate solvent and dispose of the wipes in the hazardous waste bag. 4.3. Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection). 4.4. Wash hands thoroughly with soap and water.


Section 5: Emergency Preparedness and Response

Immediate and correct action is critical in the event of an exposure or spill.

First Aid Measures

Exposure Route	First Aid Protocol
Inhalation	Remove the person to fresh air and keep them comfortable for breathing. If breathing stops or is difficult, provide artificial respiration or oxygen. Call a POISON CENTER or doctor immediately.[5][10]
Skin Contact	Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately. [5][11]
Eye Contact	Rinse cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[5][10]
Ingestion	Rinse mouth. Do NOT induce vomiting. Give water to drink (two glasses at most). Seek medical advice immediately. Show the Safety Data Sheet to the doctor.[5][12]

Accidental Release Measures (Spill Protocol)

[Click to download full resolution via product page](#)

Caption: Emergency response workflow for a chemical spill.

Key Steps for Spill Management:

- Avoid Dust Generation: Do not dry sweep. If appropriate, moisten the material first to prevent it from becoming airborne.[9]
- Containment: Cover drains and prevent the spill from spreading.[5]
- Collection: Carefully take up the material with non-sparking tools and place it into a suitable, closed container for disposal.[5][6]
- Ventilation: Ensure the area is well-ventilated during and after cleanup.
- Environmental Protection: Do not let the product enter drains or waterways.[5]

Section 6: Storage and Waste Disposal

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][10] The storage area should be locked up or otherwise accessible only to qualified and authorized personnel.[5] Keep away from incompatible materials such as strong oxidizing agents.[7]

Waste Disposal

All waste, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous waste.[5][10]

- Collect waste in a clearly labeled, sealed container.
- Do not mix with other waste streams.
- Dispose of the contents and container at an approved waste disposal plant, following all local, regional, and national regulations.[5][10]

References

- Cheméo. (n.d.). Chemical Properties of **2,4-Dimethyl-6-nitroaniline** (CAS 1635-84-3).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Oxalic Acid Bis(Benzylidenehydrazide), 97% (UV-Vis).
- LookChem. (n.d.). Cas 6629-10-3, OXALIC ACID BIS(BENZYLIDENEHYDRAZIDE).
- FutureFuel Chemical Company. (n.d.). FutureChem OABH Safety Data Sheet (SDS), USA.
- KM Pharma Solution Private Limited. (n.d.). MSDS - Flibanserin Impurity D.
- PubChem. (n.d.). Ethanedioic acid, bis((phenylmethylene)hydrazide). National Center for Biotechnology Information.
- PubChem. (n.d.). 2,6-Dimethyl-4-nitroaniline. National Center for Biotechnology Information.
- International Labour Organization. (2021). ICSC 0306 - 2-NITROANILINE.
- National Center for Biotechnology Information. (n.d.). **2,4-Dimethyl-6-nitroaniline**. PMC, NIH.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.
- PubChem. (n.d.). Nitroaniline. National Center for Biotechnology Information.
- Chemos GmbH & Co. KG. (2021, March 31). Safety Data Sheet: p-nitroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4,6-二甲基-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,4-Dimethyl-6-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.at [fishersci.at]
- 8. fishersci.com [fishersci.com]
- 9. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 10. fishersci.com [fishersci.com]
- 11. bg.cpachem.com [bg.cpachem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [2,4-Dimethyl-6-nitroaniline safety data sheet and handling precautions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108702#2-4-dimethyl-6-nitroaniline-safety-data-sheet-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com